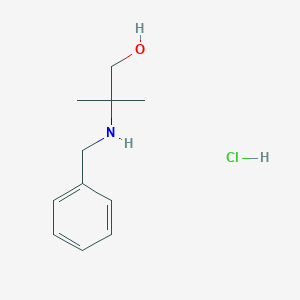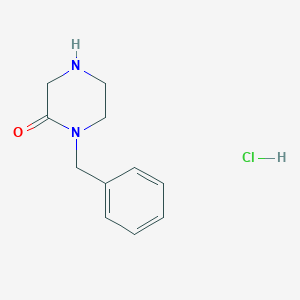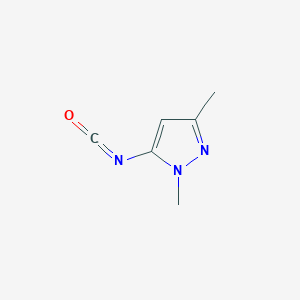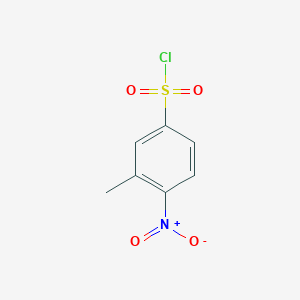
2,2-dichloro-N-(1-cyanocyclopentyl)acetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2,2-dichloro-N-(1-cyanocyclopentyl)acetamide consists of a cyclopentyl ring attached to a cyanide group and an acetamide group. The acetamide group is dichlorinated.Aplicaciones Científicas De Investigación
Quantum Chemical Calculations and Molecular Structure
A study by Choudhary et al. (2014) utilized density functional theory (DFT) to investigate the molecular structural parameters, vibrational frequencies, and thermodynamic properties of related dichloroacetamide compounds. This research provides a deep understanding of the molecular electrostatic potential, atomic charges, and electronic interactions within the molecule, which are crucial for predicting reactivity towards electrophilic and nucleophilic attacks. Such information is vital for the application of these compounds in further chemical synthesis and the design of materials with specific properties (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Synthesis of Novel Derivatives
Fadda et al. (2010) explored the synthesis of new arylazocarbazole derivatives using 2-cyano-N-(tetrahydrocarbazole)acetamide as a starting material. This work demonstrates the versatility of similar acetamide compounds in synthesizing novel organic molecules that could have biological significance or material applications (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Crystal Structure Analysis
Gowda et al. (2007) provided detailed analysis on the conformation and crystal structure of related 2,2-dichloroacetamide compounds. Their work highlights the importance of N-H⋯O and C-H⋯O hydrogen bonding in determining the molecular and crystal structure of these compounds. Such analyses are essential for understanding the physical and chemical properties of materials, paving the way for their application in drug design, material science, and molecular engineering (Gowda et al., 2007).
Heterocyclic Chemistry and Synthesis
The chemistry of 2-aminothiophenol, as explored by El-Shaieb (2007), showcases the potential of using acetamide derivatives in synthesizing novel heterocycles. These compounds serve as building blocks for various heterocyclic compounds, demonstrating their utility in creating pharmacologically active molecules or new materials (El-Shaieb, 2007).
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-(1-cyanocyclopentyl)acetamide is not specified in the sources I have access to. Its mechanism of action would depend on its application, which can vary widely given its use in various fields of research and industry.
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dichloro-N-(1-cyanocyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6(10)7(13)12-8(5-11)3-1-2-4-8/h6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRQUWDTDSGPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide](/img/structure/B3154815.png)










